molecular formula C11H13ClFNO3S B2412528 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477889-61-5

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2412528
CAS No.: 477889-61-5
M. Wt: 293.74
InChI Key: GSVXVOJOSUCXHP-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione is a synthetic organic compound characterized by the presence of a thiazinane ring substituted with a 2-chloro-4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with thiazinane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the product. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloro-4-fluorobenzyl)oxy]benzenesulfonyl chloride
  • 2-Chloro-4-fluorobenzaldehyde
  • 2-Chloro-4-fluorobenzyl bromide

Uniqueness

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione is unique due to its thiazinane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione is a thiazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antiepileptic Activity : In a study involving zebrafish models, the compound demonstrated significant neuroprotective effects against pentylenetetrazole (PTZ)-induced seizures. It was found to modulate neurotransmitter levels and reduce oxidative stress, suggesting its potential as an anti-seizure agent .
  • Antioxidant Properties : The compound's ability to scavenge reactive oxygen species (ROS) has been documented, contributing to its neuroprotective effects. This activity is crucial in preventing neuronal damage during seizures .

The mechanisms underlying the biological activity of this compound include:

  • Modulation of Neurotransmitter Levels : The compound enhances the levels of neurosteroids such as allopregnanolone while decreasing cortisol and gamma-aminobutyric acid (GABA), which are critical in managing seizure activity .
  • Oxidative Stress Reduction : By scavenging ROS, the compound mitigates oxidative damage in neuronal tissues, further supporting its role in neuroprotection .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Neuroprotective Study in Zebrafish :
    • Objective : To evaluate the anti-epileptic effects of the compound.
    • Findings : Significant improvement in seizure behaviors and neurochemical profiles were observed in treated zebrafish compared to controls. The study concluded that the compound could serve as a basis for new anti-seizure medications .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other thiazine derivatives, this compound exhibited superior antioxidant properties and efficacy in modulating neurotransmitter levels .

Data Summary

The following table summarizes key data regarding the biological activity of this compound:

Biological ActivityEffectMechanism
AntiepilepticSignificant reduction in seizuresModulation of neurotransmitters
AntioxidantScavenging of reactive oxygen speciesReduction of oxidative stress

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO3S/c12-11-7-10(13)2-1-9(11)8-17-14-3-5-18(15,16)6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVXVOJOSUCXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333144
Record name 4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477889-61-5
Record name 4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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